molecular formula C12H15NO2S B13399950 2-methyl-N-phenyl-1,4-oxathiane-3-carboxamide

2-methyl-N-phenyl-1,4-oxathiane-3-carboxamide

Cat. No.: B13399950
M. Wt: 237.32 g/mol
InChI Key: HTCPXRKFYZHPSL-UHFFFAOYSA-N
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Description

2-methyl-N-phenyl-1,4-oxathiane-3-carboxamide is a chemical compound offered for research and development purposes. This product is strictly for laboratory and research applications and is not intended for diagnostic, therapeutic, or any personal, human, or veterinary use. Researchers may be interested in this compound due to its structural similarity to the systemic agricultural fungicide Carboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiine-3-carboxamide) . Carboxin is a well-characterized seed-treatment fungicide belonging to the oxathiin and anilide classes . Its primary mode of action is the inhibition of succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain . This mechanism is effective against various fungal pathogens, including those causing smut, bunt, and rot, making it a subject of study in agricultural sciences . Handling should be conducted by qualified professionals with appropriate personal protective equipment, including dust masks, eyeshields, and gloves . Researchers should consult the safety data sheet for detailed hazard information.

Properties

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

2-methyl-N-phenyl-1,4-oxathiane-3-carboxamide

InChI

InChI=1S/C12H15NO2S/c1-9-11(16-8-7-15-9)12(14)13-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,13,14)

InChI Key

HTCPXRKFYZHPSL-UHFFFAOYSA-N

Canonical SMILES

CC1C(SCCO1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cyclization Method

The production of 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide can be achieved through the cyclization of 2-[(2-hydroxyethyl)thio]-3-oxo-N-phenylbutanamide. This intermediate is obtained through the reaction between di-(2-hydroxyethyl) disulfide and acetoacetanilide.

Reaction steps:

  • React di-(2-hydroxyethyl) disulfide with acetoacetanilide in an ionized form to produce 2-[(2-hydroxyethyl)thio]-3-oxo-N-phenylbutanamide. The di-(2-hydroxyethyl) disulfide can be preformed or created in situ by oxidizing 2-mercaptoethanol with hydrogen peroxide or air. To ensure good conversion, use a slight excess of base and oxidize the 2-mercaptoethanol in situ to di-(2-hydroxyethyl)disulfide.
  • Cyclize the intermediate under acidic conditions to form the desired 1,4-oxathiin derivative.

Alternative Method with Acetoacetanilide and Di-(2-hydroxyethyl) Disulfide

Reaction Conditions:

  • Acetoacetanilide (88.6 g, 0.5 mole) is agitated and dissolved in 140 g of aqueous 28.6% NaOH (0.5 mole) at room temperature.
  • The temperature is adjusted to 35°C, and 2-mercaptoethanol (120.0 g) and 50% \$$H2O2\$$ (56.4 g) are added. Add 2-Mercaptoethanol (10 ml) before starting the hydrogen peroxide addition, maintaining a slight molar excess of 2-mercaptoethanol until about 15 minutes before the hydrogen peroxide addition is finished. The additions are performed over 2 hours while cooling the reaction mixture and maintaining the temperature between 34° and 38°C.
  • Add 15% aqueous NaOH (16 g) to the reaction mixture, followed by 17 g of 50% \$$H2O2\$$ over 4 hours, keeping the temperature at 35-38°C.

Work-up Procedure:

  • Perform the extraction/acidification step using 5% HCl (560 g).
  • Carry out the cyclization step and work-up of the crude reaction product.

Results:

  • 80.8 g of 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide is obtained (68.7% yield based on acetoacetanilide).
  • Melting Point: 96.8-97.6°C, Assay: 98.6%.

Sulfenylation and Cyclization

Reaction Steps:

  • Sulfenylation: React di-(2-hydroxyethyl)disulfide with acetoacetanilide in an ionized form. Dissolve acetoacetanilide in aqueous and/or alcoholic base (e.g., NaOH or KOH). Add di-(2-hydroxyethyl)disulfide, maintaining the reaction mixture's temperature at 25-50°C.
  • Oxidation: Add aqueous NaOH, and after 15 minutes, start the continuous addition of 50% \$$H2O2\$$. Adjust the rate of hydrogen peroxide addition as the reaction slows, ensuring it is never in excess of the 2-mercaptoethanol formed during the reaction. Monitor 2-mercaptoethanol levels by titrating an acidified sample of the reaction mixture with 0.1N iodine solution. Continue hydrogen peroxide addition for 5 hours, maintaining the reaction temperature at 35-37°C. A total of 16.8 g of 50% \$$H2O2\$$ is used.
  • Extraction and Acidification: Cool the reaction mixture to 20°C, then add toluene (300 g) and 5% HCl (550 g) with agitation. After phase separation, wash the toluene layer three times with water. Wash the aqueous layer and water washes twice with 100 ml toluene to minimize losses in the aqueous phase.
  • Cyclization: Combine the organic layers and add 0.75 g of p-toluenesulfonic acid. Cyclize the reaction mixture at 75-80°C under vacuum at reflux, removing the water of reaction in two Dean and Stark traps for 3.5 hours.
  • Purification: Cool the reaction mixture and wash it twice with 100 g of 10% NaOH and three times with water. Reduce the volume to approximately 400 ml by evaporating some of the toluene. Allow the toluene solution to crystallize overnight at a temperature below -10°C. After filtration and drying, 75.8 g of 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide is obtained (64.5% yield). Melting point 96.8-98.0°C, assay 98.9%.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and aniline derivatives .

Acidic Hydrolysis

  • Conditions : 5% HCl at 20°C

  • Products :

    • 3-Carboxy-2-methyl-1,4-oxathiane (theoretical)

    • Aniline (detected in side reactions)

Basic Hydrolysis

  • Conditions : 10% NaOH at 75–80°C

  • Mechanism : Nucleophilic attack by hydroxide ions at the carbonyl carbon.

  • Byproducts : Sodium salts of the carboxylic acid intermediate .

Cyclization and Ring-Opening Reactions

The oxathiane ring participates in cyclization and ring-opening processes under specific conditions.

Ring-Opening via Chlorination

  • Reagents : Chlorine gas .

  • Products :

    • 2,3-Dichloro-2-methyl-1,4-oxathiin-3-carboxanilide (unstable intermediate)

    • 2-Chloromethyl derivatives (via rearrangement) .

Multi-Component Reactions

The compound acts as a precursor in multi-component reactions to form fused heterocycles.

Example Reaction

  • Components :

    • Aldehydes (e.g., benzaldehyde)

    • 1H-Tetrazol-5-amine

  • Catalyst : Fe₃O₄@SiO₂-(PP)(HSO₄)₂ (0.025 g, 0.05 mmol H⁺)

  • Conditions :

    • Solvent-free or DMF

    • Temperature: 100°C

    • Ultrasonic irradiation

  • Products : Tetrazolo[1,5-a]pyrimidine-6-carboxamide derivatives .

  • Yield : 85–88% (method-dependent) .

Oxidative Functionalization

  • Catalyst : Fe³⁺-based systems .

  • Reactivity : The sulfur atom in the oxathiane ring undergoes oxidation to sulfoxides or sulfones under strong oxidizing conditions.

Solvent-Free Reactions

  • Efficiency : Reactions under solvent-free conditions show comparable yields (84–88%) to solvent-mediated methods .

  • Scale-Up Feasibility : Demonstrated at 20× and 30× scales with minimal yield reduction .

Stability and Byproduct Formation

  • Thermal Stability : Stable up to 100°C under reflux conditions .

  • Byproducts :

    • Dichlorinated oxathiins (12a, 12b) under chlorination .

    • 2-Mercaptoethanol intermediates during cyclization .

Mechanistic Insights

  • Amide Reactivity : The electron-withdrawing phenyl group enhances electrophilicity at the carbonyl carbon, facilitating hydrolysis .

  • Ring Strain : The oxathiane ring’s partial unsaturation (5,6-dihydro structure) lowers activation energy for ring-opening .

  • Sulfur Participation : Sulfur’s lone pairs enable nucleophilic attacks and redox transformations .

Scientific Research Applications

Based on the search results, the compound you're asking about is likely 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide, a known bactericide and fungicide . One search result refers to a similar compound, 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide, noting its anti-inflammatory properties .

Here's a summary of the applications and related information:

5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide:

  • Fungicide and Bactericide : This compound is known for its use as a bactericide and fungicide .

Synthesis and Production:

  • Methods : A method exists for producing 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide using an oxathiolane intermediate. This involves condensing mercaptoethanol with acetoacetanilide under acidic conditions to form 2-methyl-N-phenyl-1,3-oxathiolane-3-acetamide, which is then oxidized to its 3-oxide and converted via a ring expansion reaction to the final product .
  • Intermediate Synthesis : 2-[(2-hydroxyethyl)thio]-3-oxo-N-phenylbutanamide is a useful intermediate in the manufacture of 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide . It can be created by reacting di-(2-hydroxyethyl)disulfide with acetoacetanilide in an ionized form . An older method involves chlorinating acetoacetanilide, reacting it with 2-mercapto-ethanol, and then cyclizing under acidic conditions .
  • Advantages of Newer Methods : Newer methods for producing the intermediate avoid the use of corrosive materials and reduce the formation of chlorinated impurities and inorganic by-products . They can also be more cost-effective and reduce waste .

Related Compounds:

  • 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives : These have demonstrated anti-inflammatory activity and potential for treating acute lung injury and sepsis . One derivative, 13a, significantly inhibited the expression of pro-inflammatory cytokines and improved symptoms in mice with LPS-induced acute lung injury .

Other Information:

  • Carboxin : Carboxin is an effective agricultural fungicide .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isomeric and Methoxy-Substituted Derivatives

and highlight the synthesis of isomers and methoxy-substituted analogs. For example, 2-methoxy-2-methyl-N-phenyl-1,4-oxathiane-3-carboxamide (C₁₂H₁₅NO₃S) shares the same carboxamide backbone but introduces a methoxy group at position 2. Its elemental analysis (C: 56.6%, H: 6.42%, N: 4.58%) closely matches the parent compound, suggesting similar purity and stability . Another isomer, 3-hydroxy-2-methoxy-2-methyl-N-phenyl-1,4-oxathiane-3-carboxamide, incorporates hydroxyl and methoxy groups, likely altering its polarity and reactivity compared to the parent compound .

Oxidized Derivatives (4-Oxide and 4,4-Dioxide Forms)

lists several oxidized variants of dihydro-1,4-oxathiine carboxamides, including:

  • (2RS)-2-hydroxy-2-methyl-N-phenyl-1,4-oxathiane-3-carboxamide 4-oxide (C₁₂H₁₃NO₄S)
  • 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide 4-oxide (C₈H₁₁NO₃S)
  • 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide 4,4-dioxide (C₈H₁₁NO₄S)

These compounds differ in oxidation states at the sulfur atom (S=O vs. S=O₂), which significantly impacts their electronic properties and solubility.

Heterocyclic Ring Variants

and describe carboxamide derivatives with alternative heterocyclic cores:

  • 6-[(2-amino-2-oxoethyl)thio]-5-cyano-4-(2-furyl)-2-methyl-N-phenyl-1,4-dihydro-3-pyridinecarboxamide (C₂₁H₁₉N₃O₃S) replaces the 1,4-oxathiane ring with a dihydropyridine scaffold, introducing a furyl substituent and a cyano group. This structural divergence may confer distinct electronic and steric properties, influencing binding affinity in biological systems .
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide (C₂₈H₂₈N₂O₄S₂) retains the dihydro-1,4-oxathiine ring but incorporates a naphthylmethyl group and a sulfonyl-substituted tetrahydrothiophene moiety. Such modifications likely enhance lipophilicity and molecular weight, affecting pharmacokinetic profiles .

Implications of Structural Modifications

  • Oxidation State : The 4-oxide and 4,4-dioxide derivatives () exhibit increased polarity, which may improve solubility but reduce membrane permeability .
  • Substituent Complexity : The naphthylmethyl group in introduces steric bulk, which could hinder binding to compact active sites but improve selectivity .

Biological Activity

2-Methyl-N-phenyl-1,4-oxathiane-3-carboxamide is a compound belonging to the oxathiine class, characterized by a sulfur atom in a six-membered ring containing oxygen. This compound has garnered attention for its potential biological activities, particularly in agriculture as a fungicide and in pharmaceuticals. This article explores its biological activity, including mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

The molecular formula of 2-methyl-N-phenyl-1,4-oxathiane-3-carboxamide is C11H13NOS2, with a molecular weight of approximately 233.286 g/mol. The unique arrangement of functional groups, including a methyl and phenyl group, contributes to its distinct chemical properties and biological activities.

Fungicidal Properties

Research indicates that 2-methyl-N-phenyl-1,4-oxathiane-3-carboxamide exhibits fungicidal activity similar to that of established agricultural fungicides like carboxin. The mechanism of action appears to involve the inhibition of mitochondrial respiration in fungi by targeting succinate dehydrogenase, thus disrupting their energy production pathways.

Table 1: Comparison of Structural Analogues and Their Biological Activities

Compound NameMolecular FormulaBiological Activity
2-Methyl-N-phenyl-1,4-oxathiane-3-carboxamideC11H13NOS2Fungicide; inhibits mitochondrial function
CarboxinC12H13N2O3SFungicide; targets mitochondrial respiration
3-Methyl-N-phenyl-1,4-oxathiane-3-carboxamideC12H15NO2SPotential fungicidal activity

Pharmaceutical Applications

In addition to its agricultural applications, this compound shows promise in pharmaceutical contexts. Preliminary studies suggest that it may interact with various biological systems, potentially leading to therapeutic effects. However, detailed studies are necessary to fully elucidate its pharmacological profile and safety.

The primary mechanism through which 2-methyl-N-phenyl-1,4-oxathiane-3-carboxamide exerts its biological effects involves:

  • Inhibition of Mitochondrial Enzymes : Similar to other oxathiines, it may inhibit key enzymes involved in cellular respiration.
  • Nucleophilic Substitution Reactions : The carboxamide functional group can undergo nucleophilic substitution under specific conditions, allowing for the formation of derivatives with potentially altered biological activities.

Case Study 1: Agricultural Application

In agricultural settings, trials have demonstrated the effectiveness of 2-methyl-N-phenyl-1,4-oxathiane-3-carboxamide in controlling fungal pathogens in crops. Its low toxicity profile for mammals makes it an attractive option for sustainable agriculture practices.

Q & A

Basic: What are the recommended synthetic pathways for 2-methyl-N-phenyl-1,4-oxathiane-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:
A common approach involves nucleophilic substitution or cyclization reactions. For example, describes a method where 3-chloro-2-methoxy-1,4-oxathiane is treated with water in acetone at room temperature for 24 hours to yield a structurally similar oxathiane carboxamide derivative. Key parameters to optimize include:

  • Solvent selection (e.g., acetone for solubility and reactivity).
  • Reaction time (prolonged durations to ensure complete ring closure).
  • Temperature control (room temperature to avoid side reactions).
    Post-synthesis, elemental analysis (e.g., C, H, N percentages) should be performed to confirm purity, as shown in (Calcd: C, 56.5%; H, 6.44%; N, 4.58%; Found: C, 56.6%; H, 6.42%; N, 4.58%) .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing 2-methyl-N-phenyl-1,4-oxathiane-3-carboxamide?

Methodological Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to resolve stereochemistry and confirm substituent positions.
  • X-ray crystallography : Employ SHELX software ( ) for small-molecule refinement to determine bond angles, ring conformation, and intermolecular interactions. SHELXL is particularly robust for high-resolution data .
  • Elemental analysis : Validate empirical formulas against theoretical calculations (e.g., ’s comparative data) .

Advanced: How can researchers resolve contradictions in reported oxidation products of 2-methyl-N-phenyl-1,4-oxathiane-3-carboxamide?

Methodological Answer:
lists multiple oxidized derivatives (e.g., 4-oxide and 4,4-dioxide forms), which may arise from varying reaction conditions. To address discrepancies:

Controlled oxidation experiments : Use oxidizing agents (e.g., H2_2O2_2) under different temperatures and pH levels.

Chromatographic separation : Apply HPLC or TLC to isolate intermediates and final products.

Mass spectrometry : Compare molecular ion peaks with theoretical masses for each derivative.

Dynamic NMR : Monitor real-time oxidation to identify transient intermediates .

Advanced: What computational strategies can elucidate reaction mechanisms involving 2-methyl-N-phenyl-1,4-oxathiane-3-carboxamide?

Methodological Answer:

  • Density Functional Theory (DFT) : Model transition states and activation energies for ring-opening or nucleophilic substitution reactions.
  • Molecular docking : Predict interactions with biological targets (e.g., enzyme active sites) if the compound has pharmacological applications.
  • Synchrotron data integration : Combine computational results with high-resolution X-ray diffraction data (via SHELXL) to validate electronic structures .

Advanced: How should researchers design experiments to analyze stereochemical instability in 2-methyl-N-phenyl-1,4-oxathiane-3-carboxamide derivatives?

Methodological Answer:

  • Variable-temperature NMR : Detect chair-to-chair ring flipping or axial-equatorial isomerism in oxathiane rings.
  • Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns).
  • Crystallographic twinning analysis : Use SHELXD ( ) to resolve twinned crystals and assign absolute configurations .

Basic: What are the critical stability considerations for storing 2-methyl-N-phenyl-1,4-oxathiane-3-carboxamide?

Methodological Answer:

  • Moisture control : Store under inert gas (argon) to prevent hydrolysis of the oxathiane ring.
  • Temperature : Keep at –20°C to slow oxidation ( suggests sulfoxide/sulfone formation is likely under ambient conditions).
  • Light exposure : Use amber vials to avoid photodegradation of the carboxamide group .

Advanced: How can time-resolved studies clarify the degradation pathways of 2-methyl-N-phenyl-1,4-oxathiane-3-carboxamide?

Methodological Answer:

  • Accelerated stability testing : Expose the compound to elevated temperatures and analyze degradation products via LC-MS.
  • Kinetic modeling : Use Arrhenius equations to predict shelf life under standard storage conditions.
  • Isotopic labeling : Introduce 18O^{18}O or 34S^{34}S to trace bond cleavage sites during hydrolysis or oxidation .

Advanced: What methodologies address conflicting data in the biological activity of 2-methyl-N-phenyl-1,4-oxathiane-3-carboxamide analogs?

Methodological Answer:

  • Dose-response assays : Replicate studies across multiple cell lines to identify concentration-dependent effects.
  • Meta-analysis : Statistically aggregate published IC50_{50} values to distinguish outliers.
  • Structural-activity relationship (SAR) : Correlate substituent variations (e.g., ’s bromo/methoxy groups) with activity trends .

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